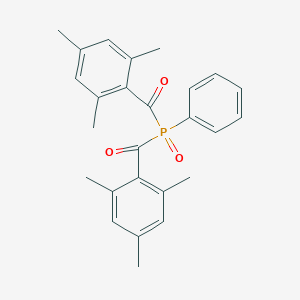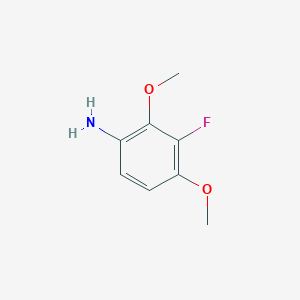
3-Fluoro-2,4-dimethoxyaniline
Übersicht
Beschreibung
3-Fluoro-2,4-dimethoxyaniline is a fluorinated aromatic amine with potential interest in various chemical synthesis and material science fields. Fluorinated compounds like this are pivotal due to their unique reactivity, which often leads to applications in pharmaceuticals, agrochemicals, and advanced materials.
Synthesis Analysis
Synthesis routes for fluorinated aromatic amines, including compounds like 3-Fluoro-2,4-dimethoxyaniline, often involve halogenation, nitration, and subsequent reduction steps. An example of related synthesis is the creation of fluorinated 1,1-dialkoxy-3-iminoisoindoline acetals, where fluoroalkyl groups stabilize the amino tautomer, showcasing the unique reactivity of fluorinated intermediates in synthesis pathways (Erik N. Carrión, Angela T. Dang, & S. Gorun, 2018).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, fluorine's electronegativity and small size can affect the compound's overall electron distribution and steric hindrance, potentially stabilizing certain tautomers or conformations. This is observed in the structural analysis of halogenated 3-imino-amino-1-acetals, demonstrating how fluorine incorporation impacts molecular structure (Erik N. Carrión et al., 2018).
Chemical Reactions and Properties
Fluorinated aromatic amines participate in various chemical reactions, leveraging the unique reactivity of the fluorine atom. These compounds can undergo nucleophilic substitution reactions, participate in the synthesis of heterocyclic compounds, and serve as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The synthesis of benzene-fluorinated quinolinones illustrates the versatility of fluorinated amines in producing compounds with significant biological activity (L. Politanskaya et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds : Fluorinated chromenes, including 3-fluoro-2,2-dimethyl-2H-chromenes, have been synthesized using reactions involving fluoro-substituted compounds. These compounds are analogues of natural insect antijuvenile hormones, indicating potential applications in biochemistry and pest control (Camps et al., 1980).
Photofluorescent Properties and Cytotoxicity Evaluation : Benzene-fluorinated compounds, synthesized through PTSA-catalyzed cyclocondensation reactions, have been evaluated for their photofluorescent properties and cytotoxicity. These compounds exhibit similar fluorescence properties despite differing numbers of fluoro-substituents and show enhanced cytotoxic effects against tumor cells (Politanskaya et al., 2015).
Vibrational Spectroscopy : Theoretical anharmonic Raman and infrared spectra for monofluoroaniline isomers have been calculated, providing insights into the molecular structures and interactions of fluoro-substituted anilines with aromatic rings. This research is significant for understanding the effects of fluorine substituents on molecular geometry and charge distribution (Wojciechowski et al., 2011).
Synthesis and Structural Analysis : The synthesis and X-ray structure analysis of fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetals, including a fluorinated isoindoline scaffold, have been reported. This research contributes to the understanding of the structural characteristics of halogenated amino-acetal compounds (Carrión et al., 2018).
Organopalladium Complex Synthesis : Research on the synthesis of organopalladium complexes containing a fluoro ligand has been conducted. These complexes have applications in catalysis and are significant for understanding the reactivity and stability of fluoro-ligand metal complexes (Pilon and Grushin, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAILCKGWMRWFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441343 | |
| Record name | 3-Fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,4-dimethoxyaniline | |
CAS RN |
195136-66-4 | |
| Record name | 3-Fluoro-2,4-dimethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




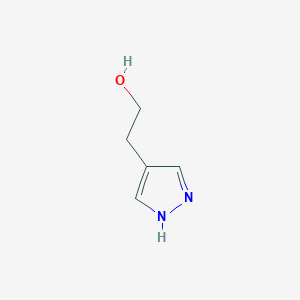
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
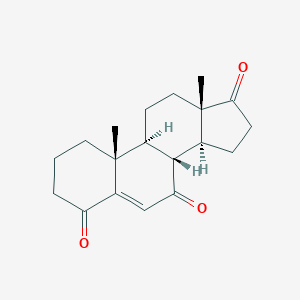
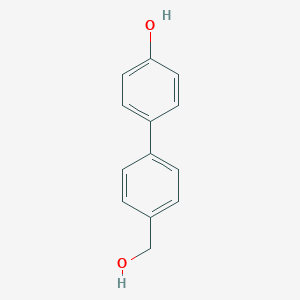
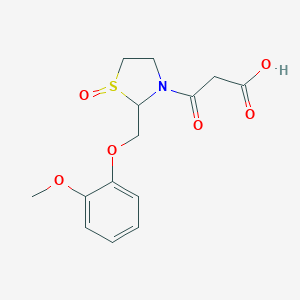
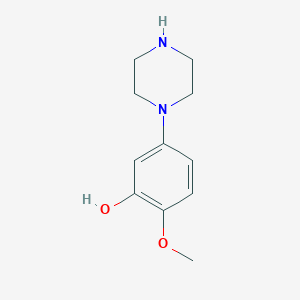
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
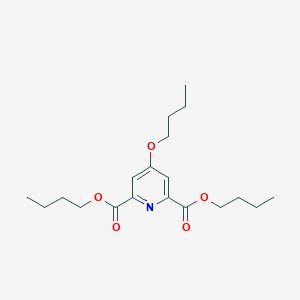
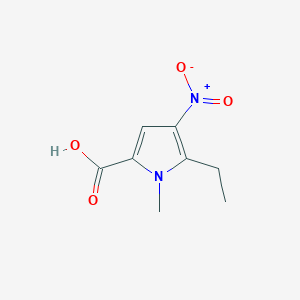
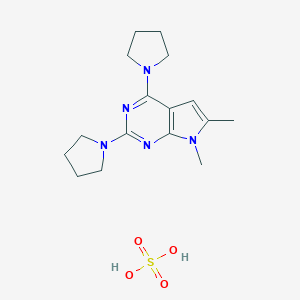
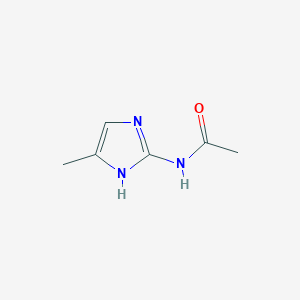
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
